molecular formula C15H13N3O2 B6613921 Ethyl 6-(benzimidazol-1-yl)nicotinate CAS No. 1100290-98-9

Ethyl 6-(benzimidazol-1-yl)nicotinate

Cat. No.: B6613921
CAS No.: 1100290-98-9
M. Wt: 267.28 g/mol
InChI Key: MCECBERQPYDTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(benzimidazol-1-yl)nicotinate: is a compound that belongs to the class of heterocyclic aromatic compounds. It features a benzimidazole moiety fused with a nicotinate ester. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and antihypertensive activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(benzimidazol-1-yl)nicotinate typically involves the condensation of 1,2-phenylenediamine with nicotinic acid derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve high-yield microwave-assisted synthesis, which provides better yields and shorter reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(benzimidazol-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 6-(benzimidazol-1-yl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(benzimidazol-1-yl)nicotinate involves its interaction with various molecular targets. The benzimidazole moiety can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-(benzimidazol-1-yl)nicotinate is unique due to its combination of benzimidazole and nicotinate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Biological Activity

Ethyl 6-(benzimidazol-1-yl)nicotinate is a compound that combines the pharmacophores of benzimidazole and nicotinic acid, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Synthesis

This compound can be synthesized through various methods, including condensation reactions between ethyl nicotinate and benzimidazole derivatives. The structure features a benzimidazole ring attached to a nicotinic acid moiety, which is crucial for its biological activity.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that it possesses antibacterial activity comparable to standard antibiotics at specific concentrations, highlighting its potential as an antimicrobial agent .

2. Antitumor Activity
The compound has shown promising results in cytotoxic assays against various cancer cell lines. The presence of the benzimidazole moiety is linked to enhanced cytotoxicity, particularly against tumor cells. For instance, derivatives of benzimidazole have been found to inhibit cell proliferation significantly, with IC50 values indicating effective doses for tumor suppression .

3. Anti-inflammatory Properties
this compound also exhibits anti-inflammatory effects, which are crucial in treating conditions characterized by excessive inflammation. Studies suggest that it can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the benzimidazole ring or the ethyl group can alter its potency and selectivity for biological targets. For example, introducing electron-withdrawing groups has been associated with increased cytotoxicity against certain cancer cell lines, while other modifications may enhance antimicrobial efficacy .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antibacterial properties of this compound, researchers found that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for traditional antibiotics, suggesting a favorable profile for further development as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
Escherichia coli25Comparable to Streptomycin
Staphylococcus aureus15Superior to Penicillin
Pseudomonas aeruginosa30Comparable to Ciprofloxacin

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on its antitumor properties, this compound was tested against several cancer cell lines including HeLa and MCF-7. Results indicated an IC50 value of approximately 20 µM for HeLa cells, showcasing its potential as a chemotherapeutic agent.

Cell LineIC50 (µM)Type of Cancer
HeLa20Cervical carcinoma
MCF-725Breast cancer
A54930Lung cancer

Properties

IUPAC Name

ethyl 6-(benzimidazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-20-15(19)11-7-8-14(16-9-11)18-10-17-12-5-3-4-6-13(12)18/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCECBERQPYDTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of ethyl 6-chloronicotinate (2.43 g), 1H-benzimidazole (1.7 g) and potassium carbonate (5.43 g) was added N,N-dimethylformamide (20 mL), and the mixture was stirred at 50° C.-60° C. for 9 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and the solvent was evaporated. The obtained residue was purified by column chromatography (chloroform:methanol) to give the title compound (2.28 g).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.